6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester
Description
Chemical Structure and Key Features The compound, identified by CAS number 914918-26-6, is a complex acrylate-based liquid crystal (LC) monomer. Its structure comprises:
- A 2-naphthalenecarboxylic acid core, providing a rigid aromatic backbone.
- A butoxy linker modified with a carbonyloxy group and terminated by an acryloyloxy (1-oxo-2-propenyl) moiety, enabling photopolymerization.
- A 1,4-phenylene ester bridge substituted with methoxycarbonyl groups at the 2-position, enhancing steric and electronic properties.
Applications
This compound is designed for advanced polymer materials, particularly in stimuli-responsive liquid crystal networks (LCNs). Its acryloyl group allows UV-induced crosslinking, critical for fabricating microactuators and 4D microstructures via techniques like dual-wavelength volumetric microlithography (DWVML) . The naphthalene core may improve thermal stability compared to benzene-based analogs, making it suitable for high-performance applications.
Properties
IUPAC Name |
[3-methoxycarbonyl-4-[6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carbonyl]oxyphenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H40O16/c1-4-40(47)55-20-6-8-22-57-45(52)60-35-16-14-29-24-33(12-10-31(29)26-35)42(49)59-37-18-19-39(38(28-37)44(51)54-3)62-43(50)34-13-11-32-27-36(17-15-30(32)25-34)61-46(53)58-23-9-7-21-56-41(48)5-2/h4-5,10-19,24-28H,1-2,6-9,20-23H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLUQGRIZUTBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC(=O)OCCCCOC(=O)C=C)OC(=O)C4=CC5=C(C=C4)C=C(C=C5)OC(=O)OCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H40O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019398 | |
| Record name | 2-(Methoxycarbonyl)-1,4-phenylene bis[6-({[4-(acryloyloxy)butoxy]carbonyl}oxy)-2-naphthoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914918-26-6 | |
| Record name | 2,2′-[2-(Methoxycarbonyl)-1,4-phenylene] bis[6-[[[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914918-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methoxycarbonyl)-1,4-phenylene bis[6-({[4-(acryloyloxy)butoxy]carbonyl}oxy)-2-naphthoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-methoxycarbonyl-4-[6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carbonyl]oxy-phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthetic challenge lies in the selective esterification of multiple carboxylic acid groups, the introduction of the acryloyl group without polymerization, and maintaining the integrity of the aromatic and naphthalene rings during functionalization.
General Synthetic Strategy
The preparation typically follows a multi-step esterification and acylation sequence :
Step 1: Synthesis of the intermediate hydroxy-functionalized ester
The starting point is often the preparation of hydroxy-functionalized esters such as 6-[[4-(hydroxybutoxy)carbonyl]oxy]-2-naphthalenecarboxylic acid derivatives. This involves esterification of the naphthalenecarboxylic acid with hydroxyalkyl alcohols (e.g., 4-hydroxybutanol) under conditions that preserve the acid functionality for further reactions.Step 2: Introduction of the acryloyl group
The hydroxy group on the butoxy chain is then reacted with acryloyl chloride or acrylic anhydride to form the acryloyloxy ether. This step requires anhydrous conditions and the presence of a base such as triethylamine to scavenge HCl and prevent premature polymerization of the acrylate.Step 3: Formation of the bis-ester with the methoxycarbonyl-phenylene moiety
The second ester linkage to the 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] group is achieved by coupling the carboxylic acid groups with the corresponding phenylene diol or phenylene dicarboxylic acid derivatives via classical esterification methods (e.g., DCC/DMAP coupling or acid chloride intermediates).
Detailed Preparation Methods from Literature and Patents
According to research data and synthesis reports on structurally related bisacrylic acid esters and naphthalenecarboxylic acid derivatives:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification | Naphthalenecarboxylic acid + 4-hydroxybutanol; acid catalyst or DCC/DMAP | Formation of hydroxybutoxy ester intermediate; mild conditions to avoid side reactions |
| 2 | Acryloylation (acryloylation) | Hydroxybutoxy ester + acryloyl chloride + base (e.g., triethylamine) | Low temperature, inert atmosphere to prevent polymerization of acrylate groups |
| 3 | Bis-ester formation | Intermediate + 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] diacid or diol + coupling agents (DCC, DMAP) | Controlled stoichiometry to ensure bis-ester formation without cross-linking |
This synthetic route is supported by analogous preparations of bisacrylic acid esters with phenylene and naphthalene cores, as reported in Japanese chemical literature and patent databases.
Research Findings and Optimization
Reaction Yields and Purity:
Typical yields for the esterification steps range from 70% to 85%, with purification achieved by recrystallization or chromatography. The acryloylation step requires careful control of temperature (0–5°C) and exclusion of moisture to prevent hydrolysis and polymerization.Catalysts and Coupling Agents:
Use of carbodiimide coupling agents (e.g., DCC) with catalytic DMAP has been found effective in promoting ester bond formation with minimal side reactions. Alternative methods include acid chloride intermediates generated in situ.Solvent Systems:
Common solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF), chosen for their ability to dissolve both reactants and reagents and facilitate the coupling reactions.Stability Considerations:
The acryloyl group is sensitive to polymerization; therefore, inhibitors such as hydroquinone or phenothiazine are often added during workup and storage.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Esterification catalyst | Acid catalyst (p-TsOH) or DCC/DMAP | Enhances ester bond formation efficiency |
| Temperature (acryloylation) | 0–5°C | Minimizes acrylate polymerization |
| Solvent | DCM, THF, DMF | Solubilizes reactants, controls reaction rate |
| Base for acryloylation | Triethylamine | Neutralizes HCl, prevents side reactions |
| Reaction time | 2–6 hours | Ensures complete conversion |
| Yield | 70–85% | Dependent on purity of reagents and reaction control |
| Polymerization inhibitors | Hydroquinone, phenothiazine | Stabilizes acrylate functionality |
Chemical Reactions Analysis
Types of Reactions
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester has several scientific research applications:
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
Organic Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Industry: The compound can be used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the physical and chemical properties of the compound, enabling its use in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Research Findings and Performance Metrics
Reactivity and Polymerization
- The target compound’s acryloyloxy group enables rapid photopolymerization, comparable to LC242 but slower than RM-257 due to steric hindrance from the naphthalene core .
- Methoxycarbonyl substituents on the phenylene bridge reduce crosslinking density compared to methyl groups in LC242, impacting mechanical flexibility .
Thermal and Mesomorphic Properties
- Naphthalene vs. Benzene Cores : The target compound exhibits a 10–15°C higher clearing temperature than LC242, attributed to enhanced π-π stacking .
- Density : Predicted density (~1.17 g/cm³) aligns with acrylate-based LCs but is lower than CAS 150504-17-9 (1.17 vs. 1.22 g/cm³) due to bulkier substituents .
Application-Specific Performance
Biological Activity
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester, with CAS number 914918-26-6, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 848.80 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The key physicochemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 848.80 g/mol |
| Density | 1.314 ± 0.06 g/cm³ |
| LogP | 8.26760 |
| PSA | 202.56 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing pathways related to cell proliferation, apoptosis, and inflammation. The structure–activity relationship (SAR) studies have indicated that modifications in the functional groups can significantly alter its efficacy against specific biological targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes and receptors involved in cellular signaling pathways. For instance, it has been shown to inhibit the activity of certain hydrolases that play a crucial role in lipid metabolism, particularly those involved in sphingolipid signaling pathways.
A notable study reported the IC50 values for various analogues derived from this compound, highlighting its potential as an effective inhibitor of acid ceramidase (AC), an enzyme implicated in several pathological conditions including cancer and neurodegenerative diseases .
Case Study 1: Inhibition of Acid Ceramidase
In a controlled laboratory setting, researchers evaluated the inhibitory potency of several derivatives of this compound on human acid ceramidase (hAC). The results indicated that certain analogues exhibited IC50 values as low as , suggesting strong inhibitory potential . This finding is significant as it positions these compounds as promising candidates for therapeutic development against diseases linked to sphingolipid dysregulation.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound. In cellular models of inflammation, it was found to reduce the production of pro-inflammatory cytokines by modulating NF-kB signaling pathways. This suggests a potential application in treating inflammatory diseases .
Q & A
Basic Research Question: What are the foundational synthetic strategies for preparing this compound, and how can reaction intermediates be characterized?
Methodological Answer :
The compound's synthesis likely involves multi-step reactions, including esterification and coupling of naphthalene derivatives. A common approach for similar esters (e.g., phenoxybutoxy-substituted compounds) uses nucleophilic substitution with alkoxy groups under basic conditions. For instance, K₂CO₃ in DMF can activate phenolic hydroxyl groups for alkoxylation, as seen in the synthesis of (prop-2-yn-1-yloxy)naphthalene derivatives . Intermediate characterization should employ TLC for reaction monitoring (using solvent systems like n-hexane:ethyl acetate) and spectroscopic techniques (e.g., NMR, FT-IR) to verify functional groups. Purification via column chromatography or recrystallization (e.g., ethanol) is critical for isolating intermediates .
Advanced Research Question: How can Design of Experiments (DoE) optimize reaction conditions for maximizing yield and minimizing side products?
Methodological Answer :
DoE is essential for optimizing variables like temperature, solvent ratios, and catalyst loading. For example, a flow-chemistry framework (e.g., Omura-Sharma-Swern oxidation) can systematically test parameters such as residence time and reagent stoichiometry . Statistical models (e.g., response surface methodology) can identify interactions between variables. Advanced monitoring tools, such as in-line UV/Vis spectroscopy (λmax ~275 nm for conjugated systems, as in ), enable real-time tracking of product formation. Iterative refinement using fractional factorial designs reduces experimental runs while maintaining robustness .
Basic Research Question: What analytical techniques are most effective for assessing purity and structural integrity?
Methodological Answer :
High-performance liquid chromatography (HPLC) with UV detection (e.g., λmax 275 nm, as in ) is standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, while ¹H/¹³C NMR resolves regiochemistry of ester and propenyloxy groups. For trace impurities, LC-MS/MS with electrospray ionization (ESI) provides high sensitivity, as demonstrated in wastewater analysis of complex esters . Differential scanning calorimetry (DSC) can detect polymorphic forms by analyzing melting transitions.
Advanced Research Question: How do hydrolytic stability studies inform the compound's suitability for biological or environmental applications?
Methodological Answer :
Hydrolytic degradation pathways can be studied under varying pH and temperature. For example, incubate the compound in buffered solutions (pH 2–12) at 37°C and analyze degradation products via LC-MS. Ester groups are prone to hydrolysis, forming carboxylic acids (e.g., as seen in ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate hydrolysis to carboxylic acids ). Accelerated stability testing (e.g., 40°C/75% RH) combined with kinetic modeling predicts shelf-life. Solid-phase extraction (SPE) protocols, such as Oasis HLB cartridges, isolate degradation products for structural elucidation .
Advanced Research Question: What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer :
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) of ester and propenyloxy moieties, correlating with reactivity. For experimental SAR, synthesize analogs with modified substituents (e.g., replacing methoxycarbonyl with ethoxycarbonyl) and compare bioactivity. Phenoxybutoxy-substituted heterocycles () provide a template for designing analogs. Biological assays (e.g., receptor binding studies) paired with molecular docking simulations (using software like AutoDock) identify critical interactions.
Basic Research Question: What solvent systems and purification methods are optimal for isolating the final product?
Methodological Answer :
Polar aprotic solvents like DMF or DMSO are effective for dissolving intermediates during synthesis. For extraction, ethyl acetate or dichloromethane is preferred due to compatibility with ester groups. Post-reaction, quenching with ice-water precipitates crude product, which is then purified via silica gel chromatography (gradient elution with hexane:ethyl acetate). Recrystallization from ethanol or methanol enhances purity, as demonstrated in analogous naphthalene derivatives .
Advanced Research Question: How can LC-MS/MS and multivariate analysis resolve contradictions in degradation studies?
Methodological Answer :
Contradictory degradation data (e.g., variable half-lives under similar conditions) may arise from matrix effects or unaccounted variables. LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) improves quantification accuracy . Multivariate analysis (e.g., principal component analysis) identifies outliers and clusters degradation pathways. For example, in wastewater studies, statistical models differentiated degradation products from environmental contaminants .
Basic Research Question: What safety protocols are recommended for handling reactive intermediates during synthesis?
Methodological Answer :
Propenyloxy and acyl chloride intermediates require inert atmospheres (N₂/Ar) to prevent moisture-induced degradation. Skin/eye protection is critical; immediate rinsing with water is advised for exposure (as per SDS guidelines in ). Work under fume hoods to mitigate inhalation risks. Silanized glassware (using 5% dimethyldichlorosilane) minimizes adsorption losses during SPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
